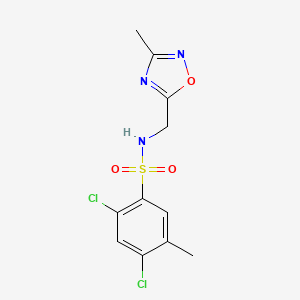
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group linked to a phenyl ring, which is further connected to an ethanamide moiety. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,5-bis(trifluoromethyl)aniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling Reaction: This intermediate is then coupled with 4-aminophenyl ethanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl ethanamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Organic Synthesis: Serves as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in labeling proteins for tracking and analysis.
Medicine
Drug Development: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Electronics: Applied in the production of electronic components due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the ethanamide group.
N-(4-(Trifluoromethyl)phenyl)sulfonamide: Contains a single trifluoromethyl group and a sulfonamide moiety.
Uniqueness
Enhanced Stability: The presence of multiple trifluoromethyl groups provides greater chemical stability.
Versatility: Its structure allows for diverse chemical modifications, making it suitable for various applications.
N-(4-(((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)phenyl)ethanamide stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c1-9(25)23-12-2-4-14(5-3-12)28(26,27)24-13-7-10(15(17,18)19)6-11(8-13)16(20,21)22/h2-8,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLLMXJBVPPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2650879.png)
![5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2650880.png)


![4-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2650886.png)
![3-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2650888.png)

![Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate](/img/structure/B2650891.png)
![4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2650892.png)
![(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B2650894.png)

![N1,N2-bis[4-(benzyloxy)phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide](/img/structure/B2650899.png)
![6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2650900.png)
